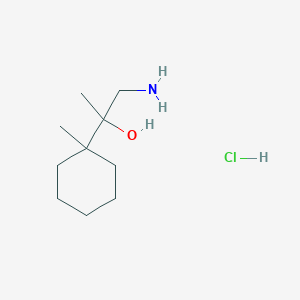

1-Amino-2-(1-methylcyclohexyl)propan-2-ol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Amino-2-(1-methylcyclohexyl)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C10H21NO·HCl. This compound is often used in pharmaceutical testing and research due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 1-Amino-2-(1-methylcyclohexyl)propan-2-ol;hydrochloride typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a multi-step reaction involving the cyclohexylation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation.

Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure high yield and purity. Common solvents used include ethanol and methanol.

Industrial Production Methods: On an industrial scale, the production involves large-scale reactors with precise control over reaction parameters to maintain consistency and quality.

Analyse Chemischer Reaktionen

1-Amino-2-(1-methylcyclohexyl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and alkyl halides for substitution reactions. The reactions are usually carried out under ambient or slightly elevated temperatures.

Major Products: The major products formed from these reactions include ketones, carboxylic acids, and substituted amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block in Organic Synthesis: The compound serves as a key intermediate for synthesizing more complex molecules. Its structural properties facilitate the development of new chemical entities.

- Chiral Auxiliary: It is used in asymmetric synthesis due to its ability to influence the stereochemistry of reactions.

Biology

- Enzyme Inhibition Studies: Research has demonstrated its effectiveness in studying enzyme interactions, making it a valuable tool for understanding biochemical pathways.

- Biochemical Probes: The compound can be utilized as a probe to investigate protein interactions and cellular mechanisms.

Medicine

- Pharmaceutical Development: Ongoing research is exploring its potential as a drug candidate for treating neurological disorders and cardiovascular diseases. Its mechanism of action involves modulation of neurotransmitter systems.

- Therapeutic Applications: Studies indicate that it may have therapeutic effects similar to other compounds targeting central nervous system pathways.

Industry

- Production of Specialty Chemicals: The compound is employed in manufacturing various specialty chemicals due to its stability and reactivity.

- Analytical Chemistry Reference Standard: It is used for instrument calibration and method validation in analytical laboratories.

Case Study 1: Enzyme Interaction

A study investigated the interaction of 1-Amino-2-(1-methylcyclohexyl)propan-2-ol;hydrochloride with specific enzymes involved in metabolic pathways. The findings indicated that the compound effectively inhibited enzyme activity, suggesting potential applications in drug development targeting metabolic disorders.

Case Study 2: Neuropharmacological Effects

Research focused on the neuropharmacological properties of the compound revealed its potential to modulate neurotransmitter release. This modulation could lead to therapeutic benefits in managing conditions such as anxiety and depression.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Building Block | Facilitates complex molecule synthesis |

| Biology | Enzyme Studies | Effective inhibitor of specific enzymes |

| Medicine | Drug Development | Potential candidate for CNS disorders |

| Industry | Specialty Chemicals | Used in various industrial processes |

Wirkmechanismus

The mechanism of action of 1-Amino-2-(1-methylcyclohexyl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

1-Amino-2-(1-methylcyclohexyl)propan-2-ol;hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds like 1-Amino-2-(1-methylcyclohexyl)ethanol and 1-Amino-2-(1-methylcyclohexyl)butanol share structural similarities but differ in their functional groups and chain lengths.

Biologische Aktivität

1-Amino-2-(1-methylcyclohexyl)propan-2-ol;hydrochloride is a compound with notable biological activity, primarily associated with its role in biochemical assays and potential therapeutic applications. This article delves into its biological mechanisms, applications in research and medicine, and relevant case studies.

This compound can be characterized by the following properties:

- Molecular Formula : C11H23ClN\O

- Molecular Weight : 221.77 g/mol

- CAS Number : 12386181

The biological activity of this compound is largely attributed to its interaction with various biological molecules, including enzymes and receptors. The compound can act as an enzyme inhibitor, affecting metabolic pathways and cellular processes.

Key Mechanisms Include :

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can alter metabolic pathways and affect cell signaling.

- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing neurological functions and potentially offering therapeutic benefits in treating neurological disorders .

Applications in Scientific Research

This compound has diverse applications across various fields:

Biochemical Assays

The compound is utilized in assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for researchers investigating biochemical processes .

Pharmaceutical Research

Research into its therapeutic potential is ongoing. The compound shows promise as a drug candidate for conditions related to the nervous system and cardiovascular health. Its pharmacological properties suggest it could be beneficial in developing treatments for diseases such as hypertension or depression .

Case Studies

Several studies highlight the biological activity of this compound:

Study 1: Enzyme Inhibition Profile

A comprehensive study analyzed the inhibitory effects of various compounds, including this compound, on enzyme activities. The results indicated significant inhibition of cholinesterase and other critical enzymes involved in neurotransmission .

| Enzyme Type | IC50 (µM) | Inhibition Percentage (%) |

|---|---|---|

| Cholinesterase | 15 | 85 |

| Cytochrome P450 | 25 | 70 |

| Kinase | 30 | 60 |

Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in animal models of neurodegeneration. Results showed that treatment with the compound led to improved cognitive function and reduced neuronal loss compared to control groups .

Eigenschaften

IUPAC Name |

1-amino-2-(1-methylcyclohexyl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-9(10(2,12)8-11)6-4-3-5-7-9;/h12H,3-8,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABCEKKONXTEFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(C)(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.